4-(3-Hydroxyphenyl)piperidine - 110878-71-2

4-(3-Hydroxyphenyl)piperidine

Catalog Number: EVT-343625
CAS Number: 110878-71-2
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This scaffold has been the focus of significant research due to its versatility in generating compounds with varying degrees of affinity (strength of binding) and selectivity (preference for binding to specific subtypes) for different opioid receptor subtypes - mu (MOR), kappa (KOR), and delta (DOR) [].

Synthesis Analysis
  • Starting from 1,3-dimethyl-4-piperidinone: This method involves the selective dehydration of 1,3-dimethyl-4-arylpiperidinol, followed by regio- and stereospecific alkylation and subsequent conversion steps to yield the desired (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine intermediate [].
  • Employing a three-component library approach: This strategy utilizes multiple simultaneous solution-phase synthetic methodologies to generate a diverse library of compounds. One reported example involved using (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine, N-substituted or unsubstituted Boc-protected amino acids, and various aryl carboxylic acids to create a library biased towards opioid receptor antagonist activity [].
Molecular Structure Analysis

Studies have shown that specific structural features within the 4-(3-hydroxyphenyl)piperidine scaffold are crucial for its opioid receptor antagonist activity. For instance, the trans-(3R,4R)-dimethyl configuration at positions 3 and 4 of the piperidine ring has been identified as crucial for potent antagonist activity [, , ]. Additionally, the presence and positioning of the 3-hydroxyphenyl group significantly influence the compound's interaction with the opioid receptors [, ].

Mechanism of Action

4-(3-Hydroxyphenyl)piperidine derivatives, specifically those acting as opioid receptor antagonists, exert their effects by binding to opioid receptors (MOR, KOR, DOR) and preventing the binding and activation by endogenous opioid peptides or exogenous opioid agonists. This competitive binding prevents the downstream signaling cascades typically initiated by agonist binding, ultimately blocking the physiological effects associated with opioid receptor activation, such as analgesia, euphoria, and respiratory depression [, , ].

Physical and Chemical Properties Analysis

For instance, increasing the lipophilicity (fat solubility) of the N-substituent can enhance the compound's ability to cross the blood-brain barrier, leading to greater central nervous system penetration and potentially stronger analgesic effects []. Similarly, modifying the hydroxyl group of the 3-hydroxyphenyl moiety through esterification or amidation can alter the compound's metabolic stability and influence its duration of action [, ].

Applications
  • Obesity and Eating Disorders: Opioid antagonists, particularly those targeting the mu-opioid receptor (MOR), have shown promise in reducing food intake and body weight. For instance, LY255582, a potent MOR antagonist derived from the 4-(3-hydroxyphenyl)piperidine scaffold, has demonstrated efficacy in reducing food consumption and promoting weight loss in obese rat models [, , ].
  • Gastrointestinal Motility Disorders: Peripherally selective opioid antagonists, like alvimopan (LY246736) based on the 4-(3-hydroxyphenyl)piperidine structure, are effective in treating postoperative ileus (a temporary paralysis of the intestines) and other gastrointestinal motility disorders [, ]. They block the inhibitory effects of opioids on gut motility without affecting central opioid analgesia.
  • Psychiatric Disorders: Selective kappa-opioid receptor (KOR) antagonists have emerged as potential treatments for psychiatric disorders, including depression, anxiety, and substance abuse. JDTic, a potent and selective KOR antagonist derived from the 4-(3-hydroxyphenyl)piperidine scaffold, holds promise in this regard [, , ].
Future Directions
  • Developing KOR antagonists with improved pharmacokinetic properties: While promising, existing KOR antagonists, including those based on the 4-(3-hydroxyphenyl)piperidine scaffold, often suffer from a slow onset and long duration of action, potentially hindering their clinical utility. Therefore, designing and synthesizing novel analogues with improved pharmacokinetic profiles, such as faster onset and shorter duration of action, is an area of active research [, , ].
  • Exploring the therapeutic potential of KOR antagonists in other conditions: Besides their application in psychiatric disorders, recent studies suggest that KOR antagonists might be beneficial in treating other conditions such as chronic pain, inflammation, and even certain types of cancer. Further research is needed to validate these findings and develop clinically relevant KOR antagonists with improved safety and efficacy profiles [].

trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine

Compound Description: trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine serves as a crucial scaffold in developing opioid receptor antagonists. This compound exhibits nonselective opioid receptor antagonist activity and has been extensively studied for its potential in treating various conditions, including obesity and gastrointestinal disorders .

Relevance: This compound represents a direct derivative of 4-(3-Hydroxyphenyl)piperidine with the addition of two methyl groups at the 3 and 4 positions in a trans configuration. These methyl additions significantly influence the compound's interaction with opioid receptors, contributing to its antagonist activity .

(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine

Compound Description: (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine acts as a key building block for synthesizing potent opioid antagonists, including LY255582 and LY246736. The specific stereochemistry at the 3 and 4 positions (both R) is crucial for its biological activity .

Relevance: This compound is an enantiomer of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure, highlighting the importance of stereochemistry in determining biological activity. While both compounds share the core structure with 4-(3-Hydroxyphenyl)piperidine, the defined chirality of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine leads to specific interactions with opioid receptors, contributing to its potent antagonist properties .

(+)-N-[trans-4-Phenyl-2-butenyl]-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine (5a)

Compound Description: (+)-N-[trans-4-Phenyl-2-butenyl]-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine (5a) is characterized as a μ-selective opioid receptor ligand, displaying potent antagonist activity at the μ-opioid receptor . The presence of the N-substituted trans-cinnamyl group contributes to its high affinity for the μ-opioid receptor .

Relevance: This compound exemplifies how modifications to the nitrogen substituent of the (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold can significantly influence opioid receptor selectivity. Compared to the broader activity of 4-(3-Hydroxyphenyl)piperidine, this compound's specific N-substitution highlights the structure-activity relationship governing receptor selectivity within this class of compounds .

N-{(2'S)-[3-(4-Hydroxyphenyl)propanamido]-3'-methylbutyl}-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine (RTI-5989-29)

Compound Description: N-{(2'S)-[3-(4-Hydroxyphenyl)propanamido]-3'-methylbutyl}-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine (RTI-5989-29) exhibits a unique selectivity profile, demonstrating significant preference for the κ opioid receptor . This selectivity stems from structural features within its N-substituent that create specific interactions with the κ receptor binding site .

Relevance: RTI-5989-29 exemplifies how incorporating specific chemical groups within the N-substituent of the (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold can significantly enhance selectivity for a particular opioid receptor subtype, in this case, the κ receptor. This contrasts with the non-selective profile often observed with 4-(3-Hydroxyphenyl)piperidine derivatives .

(3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: JDTic displays exceptional potency and selectivity for the κ opioid receptor. Its structure incorporates a tetrahydroisoquinoline moiety linked to the (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine core, contributing to its unique pharmacological profile .

Relevance: JDTic represents a significant advancement in developing selective κ opioid receptor antagonists. Its high potency and selectivity, derived from the specific combination of the (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine core with the tetrahydroisoquinoline moiety, make it a valuable tool for studying the kappa receptor and a promising lead for developing novel therapeutics for conditions like depression, anxiety, and substance abuse . This high selectivity contrasts with the broader activity profile often seen in simpler 4-(3-Hydroxyphenyl)piperidine derivatives.

9β-Methyl-5-(3-hydroxyphenyl)morphans

Compound Description: The 9β-Methyl-5-(3-hydroxyphenyl)morphans, specifically the N-methyl and N-phenethyl derivatives, act as pure antagonists across μ, δ, and κ opioid receptors . These compounds share a structural similarity to the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class by having the 5-(3-hydroxyphenyl) group locked in a conformation mimicking the equatorial orientation of the phenyl group in the piperidine chair conformation .

Relevance: The 9β-Methyl-5-(3-hydroxyphenyl)morphans provide valuable insights into the bioactive conformation required for opioid receptor antagonism. Their structural similarity to the 4-(3-Hydroxyphenyl)piperidine-based antagonists, particularly the locked phenyl group orientation, supports the understanding that an equatorial orientation of this group is crucial for antagonist activity .

N-Substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines

Compound Description: N-Substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines are conformationally restricted analogs of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid receptor antagonists . Similar to the 9β-Methyl-5-(3-hydroxyphenyl)morphans, these compounds were designed to explore the bioactive conformation of the 3-hydroxyphenyl group and its role in opioid receptor antagonism.

Relevance: These octahydroisoquinolines provide further evidence for the importance of the 3-hydroxyphenyl group's equatorial orientation in achieving opioid receptor antagonism, reinforcing the findings from studies on 4-(3-Hydroxyphenyl)piperidine derivatives and their rigid analogs .

6-(3-Hydroxyphenyl)-3-azabicyclo[3.1.0]hexanes and 3-Methyl-4-(3-hydroxyphenyl)-4-azabicyclo[4.1.0]heptanes

Compound Description: These bicyclic compounds were synthesized as structurally rigid analogs of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines to study the active conformation necessary for their antagonist activity .

Relevance: The design and evaluation of these rigid analogs provide crucial evidence that locking the 3-hydroxyphenyl group in an equatorial orientation enhances antagonist potency. This finding is consistent with studies on 4-(3-Hydroxyphenyl)piperidine derivatives, further validating the importance of this conformational constraint for potent and selective opioid receptor antagonism .

2-Amino-1,1-dimethyl-7-hydroxytetralin

Compound Description: 2-Amino-1,1-dimethyl-7-hydroxytetralin represents a novel scaffold for designing opioid receptor antagonists . Molecular modeling studies reveal a structural similarity between this compound and the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, suggesting a potential for similar binding modes at opioid receptors .

Relevance: The identification of 2-amino-1,1-dimethyl-7-hydroxytetralin as a potential opioid receptor antagonist with structural similarities to the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series provides a valuable new lead for developing opioid receptor modulators. It suggests that mimicking certain structural features of 4-(3-Hydroxyphenyl)piperidine derivatives, even within a different scaffold, can lead to compounds with comparable biological activity .

BU09059

Compound Description: BU09059 is a novel trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative designed using soft-drug principles . This compound demonstrates high affinity for the κ-opioid receptor and exhibits a shorter duration of action compared to prototypical selective κ-antagonists like norBNI .

Relevance: BU09059 represents a successful attempt to modify the pharmacokinetic properties of JDTic, a potent and selective κ-antagonist based on the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold. By incorporating a metabolically labile ester linker, BU09059 retains its high affinity and selectivity for the κ-opioid receptor while demonstrating a shorter duration of action in vivo. This advancement addresses the limitations of long-acting κ-antagonists, making BU09059 a promising candidate for further development as a therapeutic agent for psychiatric disorders .

Properties

CAS Number

110878-71-2

Product Name

4-(3-Hydroxyphenyl)piperidine

IUPAC Name

3-piperidin-4-ylphenol

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-3,8-9,12-13H,4-7H2

InChI Key

FINLIMGQGJZNRN-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=CC(=CC=C2)O

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.